molecular formula C13H20N2O2S B3381265 1-(Mesitylsulfonyl)piperazine CAS No. 222544-33-4

1-(Mesitylsulfonyl)piperazine

Cat. No. B3381265
CAS RN: 222544-33-4
M. Wt: 268.38 g/mol
InChI Key: OMLXLSWPGNPGPU-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)piperazine is an organic compound that is used as an intermediate for pharmaceutical and chemical research . It has a molecular formula of C13H20N2O2S .


Synthesis Analysis

The synthesis of piperazine derivatives has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of 1-(Mesitylsulfonyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms . The molecular weight is 268.375 Da .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Pharmacokinetic Optimization

The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability . This makes piperazine a valuable tool for optimizing the pharmacokinetic properties of drug candidates .

Structural and Conformational Characteristics

Piperazine is useful for its structural and conformational characteristics . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Synthetic Chemistry

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . This makes piperazine easy to handle in synthetic chemistry .

FDA-Approved Drugs

Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been reviewed . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are also discussed .

Safety and Hazards

Piperazine compounds can be toxic if swallowed and can cause severe skin burns and eye damage. They may cause respiratory irritation and an allergic skin reaction. They are harmful if in contact with skin or if inhaled .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is the key component of several blockbuster drugs. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLXLSWPGNPGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250444
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Trimethylbenzenesulfonyl)piperazine

CAS RN

222544-33-4
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222544-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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